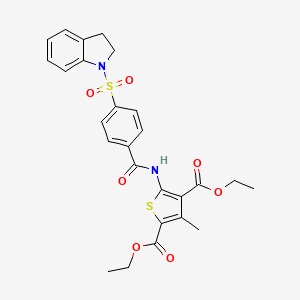
2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride” is a chemical compound with the molecular formula C6H12Cl2N4O2 and a molecular weight of 243.09. It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4O2.2ClH/c1-10-3-8-9-5(10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 243.09. The storage temperature is room temperature .Applications De Recherche Scientifique
Organic Synthesis and Characterization
- Synthesis and Characterisation of Related Compounds: A study by Button and Gossage (2003) describes the synthesis and characterization of chiral and achiral 2-(aminophenyl)-2-oxazolines and some related compounds, highlighting the versatility of aminoalcohols in organic synthesis, which might share synthetic pathways or applications with the specified compound. This research emphasizes the role of such compounds in developing pharmacologically active agents and materials with specific optical properties (Button & Gossage, 2003).
Biologic Evaluation and Potential Therapeutic Applications
- Antiproliferative Activity of Novel Pt(II)-Complexes: Riccardi et al. (2019) investigated the antiproliferative activity of novel Pt(II)-complexes with an L-alanyl-based ligand, revealing the potential of such compounds in cancer therapy. This study demonstrates how structural modifications can impact the biological activity of compounds, suggesting that related structures, including the one , could be explored for therapeutic applications (Riccardi et al., 2019).
Material Science and Medical Applications
- Polymeric Compounds for Medical Applications: Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced swelling and thermal stability. This research indicates the utility of amine-functionalized polymers in medical and pharmaceutical applications, suggesting potential areas of exploration for the specified compound (Aly & El-Mohdy, 2015).
Imaging and Diagnostic Applications
- Brain Tumor Imaging with Positron Emission Tomography: McConathy et al. (2010) synthesized and evaluated enantiomers of a triazole-substituted amino acid for brain tumor imaging, demonstrating the compound's promising PET properties. This suggests that structurally similar compounds, including the one of interest, could have applications in diagnostic imaging and targeting of brain tumors (McConathy et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-10-3-4(8-9-10)2-5(7)6(11)12;;/h3,5H,2,7H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJXLBRKYSTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)


![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)


![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)
![2-[3-Cyano-5-(2-fluorosulfonyloxy-5-methoxybenzoyl)-2-oxopyridin-1-yl]-1,3-thiazole](/img/structure/B2796708.png)




![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)